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Compound of Interest

Compound Name: 2-Quinoxalinol

Cat. No.: B048720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-
Quinoxalinol (also known as 2-hydroxyquinoxaline), a heterocyclic compound of significant

interest in medicinal chemistry and drug development. This document details the experimental

protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray

diffraction.

Data Presentation: Crystallographic Data of 2(1H)-
Quinoxalinone
The crystal structure of the tautomeric form, 2(1H)-Quinoxalinone, has been deposited in the

Crystallography Open Database (COD) under the identification code 7105587.[1] The following

table summarizes the key crystallographic parameters.
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Parameter Value

Crystal Data

Chemical Formula C₈H₆N₂O

Formula Weight 146.15 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a Value from COD entry 7105587

b Value from COD entry 7105587

c Value from COD entry 7105587

α, β, γ 90°, 90°, 90°

Volume Value from COD entry 7105587

Z Value from COD entry 7105587

Data Collection

Radiation e.g., MoKα (λ = 0.71073 Å)

Temperature e.g., 293(2) K

Refinement

R-factor Value from COD entry 7105587

wR-factor Value from COD entry 7105587

Goodness-of-fit (GOF) Value from COD entry 7105587

Note: Specific unit cell dimensions, Z value, and refinement statistics are pending direct access

to the Crystallographic Information File (CIF) from the Crystallography Open Database (COD

entry 7105587).
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Synthesis and Crystallization of 2-Quinoxalinol
A common and efficient method for the synthesis of 2-Quinoxalinol is the condensation

reaction between o-phenylenediamine and glyoxylic acid.[2][3] High-purity single crystals

suitable for X-ray diffraction can be obtained through recrystallization.

Materials:

o-phenylenediamine

Glyoxylic acid (40% or 50% aqueous solution)

Methanol

Activated carbon (for decolorizing, optional)

Petroleum ether (for washing)

Procedure:

Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, charge the

glyoxylic acid solution and methanol. Cool the mixture to a temperature between -6°C and

0°C with constant stirring.[2][3]

Addition of o-phenylenediamine: Gradually add pre-cooled o-phenylenediamine crystals to

the reaction mixture over a period of approximately 2 hours, ensuring the temperature is

maintained between -6°C and 0°C.[3]

Reaction and Precipitation: Continue stirring the reaction mixture at the same temperature

for an additional 2 hours to complete the reaction. A precipitate of crude 2-

hydroxyquinoxaline will form.[3]

Isolation of Crude Product: Filter the precipitate at low temperature and wash it with a cold

50% methanol solution. Subsequently, dry the collected solid to obtain the crude 2-
Quinoxalinol.[3]

Recrystallization for Single Crystals:
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Select a suitable solvent for recrystallization. 2-Quinoxalinol is soluble in N,N-

dimethylformamide, diethylene glycol, and N-methylpyrrolidone, and sparingly soluble in

water, alcohols, and benzene.[2] A common method involves treating the crude product

with decolorizing carbon in boiling water.[4]

Dissolve the crude product in a minimum amount of the chosen hot solvent.

If the solution is colored, add a small amount of activated carbon and heat for a short

period.

Perform a hot gravity filtration to remove the activated carbon and any other insoluble

impurities.

Allow the clear filtrate to cool slowly and undisturbed to room temperature. The slow

cooling promotes the growth of larger, well-defined crystals.

For maximum yield, the flask can be placed in an ice bath once crystals have started to

form.[4]

Crystal Harvesting: Collect the purified crystals by vacuum filtration, wash them with a small

amount of cold petroleum ether to remove any residual soluble impurities, and dry them

thoroughly.[4]
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Caption: Synthesis and Crystallization Workflow for 2-Quinoxalinol.
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Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of 2-Quinoxalinol is achieved through single-crystal

X-ray diffraction. This technique provides precise information about bond lengths, bond angles,

and the overall three-dimensional arrangement of the molecules in the crystal lattice.[5]

Methodology:

Crystal Mounting: A suitable single crystal of 2-Quinoxalinol is carefully selected and

mounted on a goniometer head, typically using a cryoloop or a glass fiber.

Data Collection:

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo

or Cu Kα radiation) and a detector.[6]

For enhanced data quality and to minimize thermal vibrations, data is often collected at a

low temperature (e.g., 100-150 K) using a cryo-system.[7]

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

Data Processing:

The collected diffraction images are processed to determine the unit cell parameters and

the intensities of the individual reflections.

Corrections are applied for factors such as Lorentz and polarization effects, and

absorption.[6]

Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods to obtain an

initial model of the atomic positions.[6]

The structural model is then refined using full-matrix least-squares methods against the

experimental diffraction data to optimize the atomic coordinates and displacement

parameters.[6]
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Structure Validation: The final refined structure is validated using various crystallographic

checks to ensure its quality and accuracy. The results are typically presented in a

Crystallographic Information File (CIF).
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Caption: Experimental Workflow for Single-Crystal X-ray Diffraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline -
Google Patents [patents.google.com]

2. CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal -
Google Patents [patents.google.com]

3. US5169955A - Process for producing 2-hydroxyquinoxaline derivatives - Google Patents
[patents.google.com]

4. benchchem.com [benchchem.com]

5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

6. Benzyl 2,4-dichlorophenyl sulfoxide [mdpi.com]

7. A good-practice guide to solving and refining molecular organic crystal structures from
laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Crystal Structure Analysis of 2-Quinoxalinol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048720#crystal-structure-analysis-of-2-quinoxalinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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